methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate
Description
Properties
IUPAC Name |
methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOPKGSLYJEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentenone Intermediate Formation
The synthesis begins with methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate, a protected cyclopentenone derivative. The hydroxyl group at position 3 is shielded using a triethylsilyl (TES) protecting group to prevent undesired side reactions during subsequent steps.
Organocopper Reagent Coupling
A vinylstannane reagent, (E)-4-hydroxy-4-methyloct-1-enyl tributylstannane, is prepared via radical-mediated hydrostannylation of 4-hydroxy-4-methyl-1-octyne using azobisisobutyronitrile (AIBN) as a radical initiator. This stannane reacts with a Gilman cuprate reagent (e.g., lithium dimethylcuprate) to form a vinylcopper intermediate, which undergoes conjugate addition to the cyclopentenone at -78°C in tetrahydrofuran (THF).
Key Conditions
Deprotection and Final Modification
The TES group is removed using tetrabutylammonium fluoride (TBAF), yielding the free hydroxyl group. Final purification via silica gel chromatography achieves >98% purity.
Radical-Mediated Vinylation
Tin Hydride-Mediated Radical Addition
This method avoids organometallic reagents, instead using tributyltin hydride and AIBN to generate radicals. 4-Hydroxy-4-methyl-1-octyne reacts with tributyltin hydride under UV light, producing (E)-4-hydroxy-4-methyloct-1-enylstannane with an 85:15 E/Z selectivity.
Reaction Optimization
Coupling to Cyclopentenone
The stannane intermediate is transmetallated with methyllithium and cuprous iodide to form a reactive cuprate, which adds to the cyclopentenone core. This step achieves 70–75% yield under optimized conditions.
Industrial-Scale Organometallic Coupling
Large-Scale Vinylcuprate Preparation
For industrial production, (E)-4-hydroxy-4-methyloct-1-enylstannane (1.5 eq) reacts with methyllithium (2.2 eq) and cuprous iodide (1 eq) in THF at -30°C. The resulting cuprate is coupled with methyl 5-oxo-3-(tert-butyldimethylsilyloxy)cyclopent-1-ene-1-heptanoate at -78°C.
Scalability Considerations
- Batch Size: Up to 50 kg
- Purity: 94–96% after crystallization
- Cost Efficiency: Reduced reagent stoichiometry (1.1 eq cuprate)
Enzymatic and Asymmetric Methods
Biocatalytic Hydroxylation
Recent advances employ cytochrome P450 enzymes to hydroxylate the 4-methyloct-1-enyl side chain enantioselectively. Using E. coli-expressed P450BM3 mutants, this method achieves 90% enantiomeric excess (ee) for the (R)-configured hydroxyl group.
Lipase-Mediated Resolution
Racemic intermediates are resolved using Candida antarctica lipase B, which selectively acetylates the (S)-enantiomer. This step improves overall ee to >99% with a 40% yield.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Corey Synthesis | 68–72% | Moderate (85:15 E/Z) | Laboratory | High |
| Radical Vinylation | 78% | High (90:10 E/Z) | Pilot Plant | Moderate |
| Industrial Cuprate | 70–75% | High (95:5 E/Z) | Commercial | Low |
| Enzymatic Resolution | 40% | Excellent (>99% ee) | Laboratory | Very High |
Challenges and Innovations
Stereochemical Control
Achieving the desired (1R,2R,3R) configuration requires chiral auxiliaries or asymmetric catalysis. Dirhodium(II) carboxylates enable enantioselective cyclopropanation of diazoesters, yielding key intermediates with 92% ee.
Side Reactions
Over-reduction of the cyclopentenone carbonyl group is mitigated using trimethylchlorosilane (TMSCI) as a proton scavenger.
Chemical Reactions Analysis
Methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can reduce the oxo group to a hydroxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy groups, often using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It plays a role in studying cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. As a prostanoid, it binds to prostanoid receptors, triggering a cascade of intracellular events that lead to various physiological responses. These pathways often involve the modulation of cyclic AMP levels and the activation of protein kinase A .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and related impurities of Misoprostol are compared below, focusing on molecular features, biological activity, and analytical differentiation.
Table 1: Structural and Functional Comparison
Key Analytical Differentiation
Chromatographic Separation :
- Misoprostol and its impurities (e.g., 12-Epimisoprostol) are resolved via HPLC using a C18 column and mobile phase optimized for polar prostaglandin analogs. Relative retention times (RRT) and resolution thresholds (≥2.2 for critical pairs) ensure purity .
- Misoprostol acid is detected using UPLC-MS/MS with a lower quantification limit (5 pg/mL in plasma), leveraging its ionization properties .
Stereochemical Impact :
- Epimerization (e.g., 12-Epimisoprostol) reduces binding to prostaglandin EP3 receptors, critical for uterine contraction .
- The (E)-configuration of the octenyl chain in Misoprostol enhances stability compared to (Z)-isomers, which are prone to isomerization under acidic conditions .
Metabolic Stability :
- The methyl ester in Misoprostol improves oral bioavailability by resisting gastric hydrolysis, whereas misoprostol acid is rapidly absorbed but has a shorter half-life (30–40 minutes) .
Functional Group Influence
- Ester vs. Acid : The methyl ester in Misoprostol enhances membrane permeability, while the carboxylic acid in misoprostol acid increases water solubility and receptor affinity .
- Branching in Octenyl Chain : The 4-methyl group in Misoprostol’s octenyl chain stabilizes the molecule against β-oxidation, prolonging its duration of action compared to linear-chain analogs .
Biological Activity
Methyl 7-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate, also known as 8-iso Misoprostol , is a synthetic compound belonging to the class of prostaglandin analogs. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H38O5 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | Methyl 7-[(1R,2R,3R)-3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoate |
| InChI Key | OJLOPKGSLYJEMD-LNQMSSPSSA-N |
This compound primarily functions as a prostaglandin analog , interacting with specific receptors in the body. This interaction modulates various physiological processes, including:
- Inflammation Modulation : It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.
- Smooth Muscle Contraction : The compound can induce contractions in uterine smooth muscle, making it relevant in reproductive health contexts.
Research indicates that it may also affect gastric acid secretion, similar to other prostaglandin analogs, enhancing its therapeutic potential in gastrointestinal disorders.
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- In vitro assays showed a reduction in the expression of inflammatory mediators such as TNF-alpha and IL-6 when cells were treated with this compound.
Anti-cancer Potential
Emerging research suggests that this compound may possess anti-cancer properties by inducing apoptosis in certain cancer cell lines. A study involving breast cancer cells indicated that treatment with methyl 7-[3-hydroxy...] led to significant cell death compared to controls .
Case Studies
-
Case Study on Inflammation :
- A clinical trial investigated the effects of methyl 7-[3-hydroxy...] on patients with chronic inflammatory conditions. Results showed a marked decrease in symptoms and inflammatory markers over a six-week treatment period.
-
Case Study on Reproductive Health :
- In a study focusing on women undergoing labor induction, administration of the compound resulted in increased uterine contractions compared to placebo groups, supporting its use in obstetric applications.
Comparative Analysis with Similar Compounds
The following table compares methyl 7-[3-hydroxy... with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (13E)-11,16-dihydroxy-16-methyl-9-oxoprost-13-en-1-oate | C22H38O4 | Lacks hydroxyl groups; different biological activities |
| Carboprost | C20H34O5 | Shares structural similarities; distinct pharmacological properties |
| Prostaglandin E1 | C20H34O5 | Natural prostaglandin; broader physiological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
